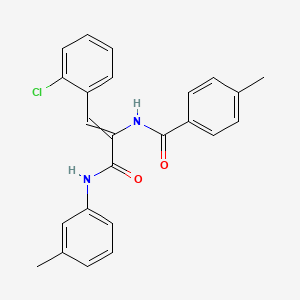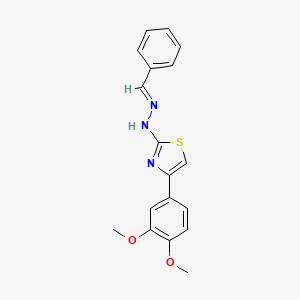
4-methyl-3-nitro-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-3-ニトロ-N-(1-フェニルエチル)ベンズアミドは、分子式C16H16N2O3、分子量284.318 g/molの化学化合物です。
製法
合成経路と反応条件
4-メチル-3-ニトロ-N-(1-フェニルエチル)ベンズアミドの合成は、通常、4-メチル-N-(1-フェニルエチル)ベンズアミドのニトロ化を伴います。 ニトロ化プロセスは、濃硝酸と硫酸の混合物を用いて、制御された温度条件下で行うことができます。 .
工業的製造方法
この化合物の具体的な工業的製造方法は、広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることになります。 これには、反応条件の最適化、工業用グレードの試薬の使用、および大規模なニトロ化プロセスを処理するための安全対策の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(1-phenylethyl)benzamide typically involves the nitration of 4-methyl-N-(1-phenylethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the nitration process on a larger scale.
化学反応の分析
反応の種類
4-メチル-3-ニトロ-N-(1-フェニルエチル)ベンズアミドは、次のようないくつかの種類の化学反応を起こします。
還元: ニトロ基は、パラジウム担持炭素などの触媒の存在下で、水素ガスなどの還元剤を用いて、アミノ基に還元することができます。
一般的な試薬と条件
還元: 水素ガス、パラジウム担持炭素。
置換: ハロゲン化物などの求核剤、塩基性条件下。
酸化: 過マンガン酸カリウム、酸性または塩基性媒体。
生成される主な生成物
還元: 4-メチル-3-アミノ-N-(1-フェニルエチル)ベンズアミド。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
酸化: 4-カルボキシ-3-ニトロ-N-(1-フェニルエチル)ベンズアミド。
科学的研究の応用
4-メチル-3-ニトロ-N-(1-フェニルエチル)ベンズアミドは、科学研究においていくつかの用途があります。
作用機序
4-メチル-3-ニトロ-N-(1-フェニルエチル)ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。 ニトロ基はレドックス反応に関与し、アミド基は生体分子と水素結合を形成することができます。 これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 .
類似の化合物との比較
類似の化合物
独自性
4-メチル-3-ニトロ-N-(1-フェニルエチル)ベンズアミドは、ベンズアミド環上の特定の置換パターンにより、独自です。 このパターンは、アナログとは異なる化学的および生物学的特性をもたらします。 特定の位置にニトロ基とメチル基が存在することによって、アナログとは異なる反応性と相互作用が可能になります。 .
類似化合物との比較
Similar Compounds
Uniqueness
4-methyl-3-nitro-N-(1-phenylethyl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both the nitro and methyl groups in specific positions allows for unique reactivity and interactions compared to its analogs .
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
4-methyl-3-nitro-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11-8-9-14(10-15(11)18(20)21)16(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19) |
InChIキー |
BQJMBPICOUAQIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)


![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)


